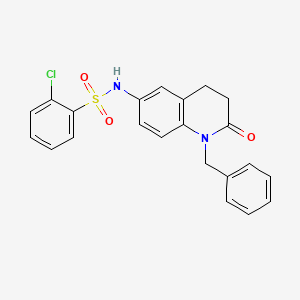
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, also known as BOTQ, is a compound known for its potential applications in various fields of research and industry1. Another similar compound is N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide, also known as BZQ2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are available for purchase, suggesting that their synthesis is possible and has been achieved321.Molecular Structure Analysis
The molecular formula for BOTQ is C23H22N2O4S and its molecular weight is 422.51. For BZQ, the molecular formula is C24H22N2O3 and its molecular weight is 386.4512.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are used in various fields of research and industry, suggesting that they may participate in a variety of chemical reactions21.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are available for purchase, suggesting that they have been characterized4.科学的研究の応用
Synthesis and Antitumor Activity
A novel series of tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Compounds from this series showed more potent and efficacious antitumor properties compared to the reference drug Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Agents
Quinoline clubbed with sulfonamide moiety compounds were synthesized and tested for their antimicrobial activity. The results demonstrated that certain compounds displayed high activity against Gram-positive bacteria, suggesting their potential application as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalysts for Chemical Reactions
A study on the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings showed that these complexes were efficient catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights their importance in chemical synthesis and potential industrial applications (Dayan et al., 2013).
HIV Integrase Inhibitors
Styrylquinoline derivatives have been demonstrated as potent HIV-1 integrase inhibitors. The design and synthesis of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives and their evaluation for possible HIV IN inhibitory activity showcases the application of these compounds in the development of new HIV treatments (Jiao et al., 2010).
Human Carbonic Anhydrases Inhibitors
Investigations into molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides revealed specific compounds with remarkable inhibition for brain-expressed isoforms. These findings are significant for developing targeted therapies for diseases like glaucoma or cancer (Bruno et al., 2017).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are used in various fields of research and industry, suggesting that appropriate safety measures are taken during their handling21.
将来の方向性
The future directions for “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide” are not clear from the sources I found. However, similar compounds have potential applications in various fields of research and industry, suggesting that they may have promising future directions21.
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-19-8-4-5-9-21(19)29(27,28)24-18-11-12-20-17(14-18)10-13-22(26)25(20)15-16-6-2-1-3-7-16/h1-9,11-12,14,24H,10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSZNRIDJABPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)
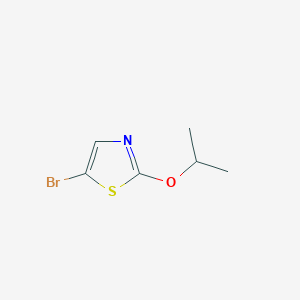
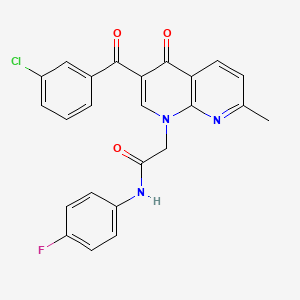
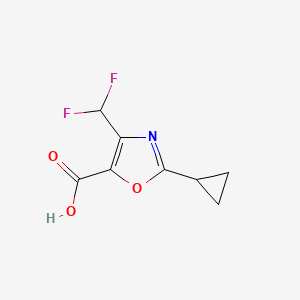
![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)
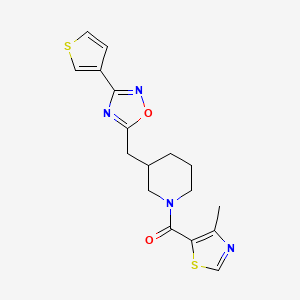
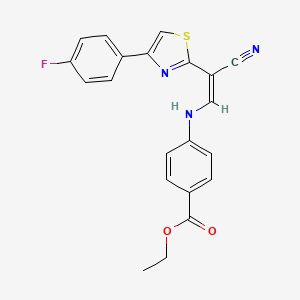
![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)
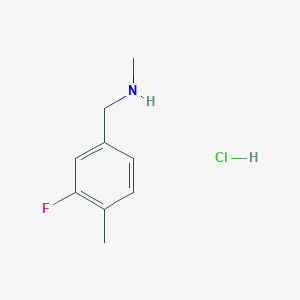
![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)
![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)
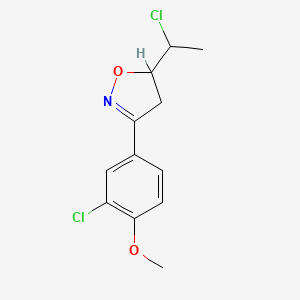
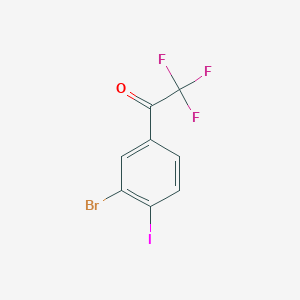
![(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2449031.png)